
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of enamide compounds and has been found to have a wide range of biological activities.
Mechanism of Action
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide exerts its biological activity by selectively binding to specific proteins and enzymes in the body. The exact mechanism of action of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in disease progression.
Biochemical and Physiological Effects:
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to have a wide range of biochemical and physiological effects. In cancer research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In infectious disease research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to inhibit the replication of viruses and reduce viral load.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide for lab experiments is its high potency and selectivity, which allows for precise targeting of specific proteins and enzymes. However, one of the limitations of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide. One area of research is the development of new analogs and derivatives of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of new drug delivery methods for (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide could also be an important area of research.
Synthesis Methods
The synthesis of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide involves the reaction of 4-bromo-2-methylbenzaldehyde with thiophene-2-carboxylic acid to form the intermediate compound, which is then condensed with ethyl acetoacetate to yield the final product. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Scientific Research Applications
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In inflammation research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to inhibit the replication of viruses by targeting specific viral proteins.
properties
IUPAC Name |
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYXKAQLQNYFX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

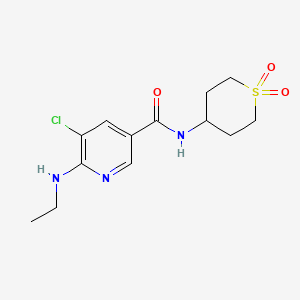
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
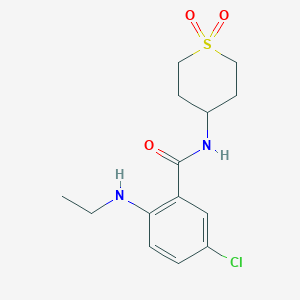
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
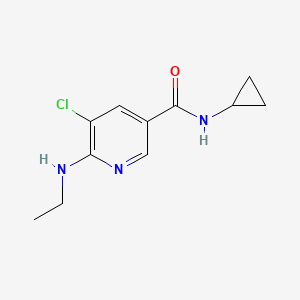
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
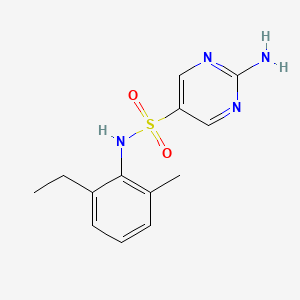
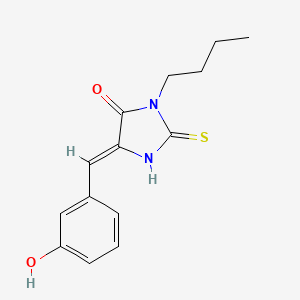
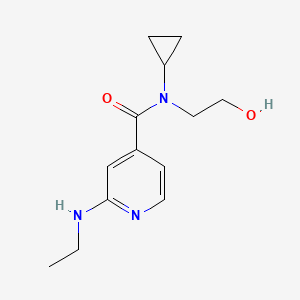


![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)